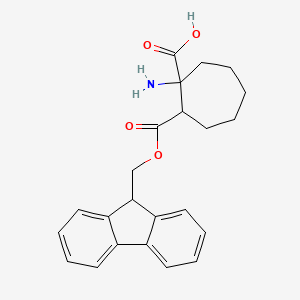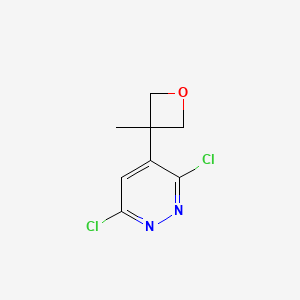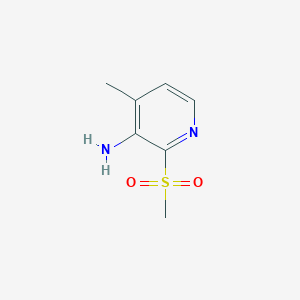
4-Methyl-2-(methylsulfonyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Analyse Chemischer Reaktionen
4-Methyl-2-(methylsulfonyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(methylsulfonyl)pyridin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation, pain, and fever.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(methylsulfonyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also acts as a COX-2 inhibitor but has different structural features that may affect its potency and selectivity.
4-Methylsulfonylphenyl derivatives: These compounds share the methylsulfonyl group but differ in their core structures, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfonylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-4-9-7(6(5)8)12(2,10)11/h3-4H,8H2,1-2H3 |
InChI-Schlüssel |
RRNRSNMDJUUUHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


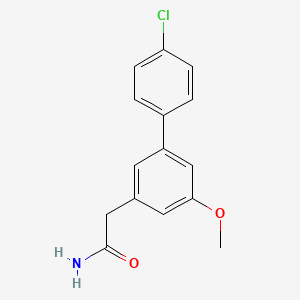
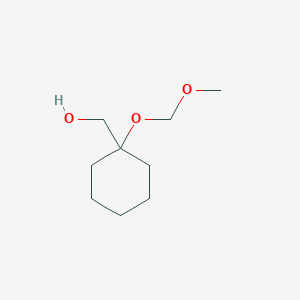
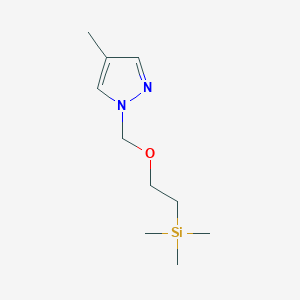
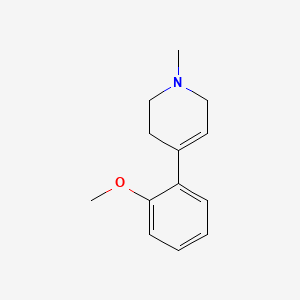
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
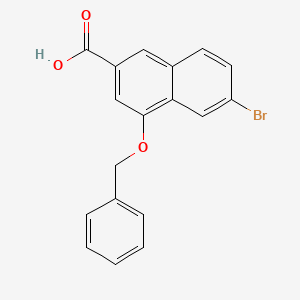
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
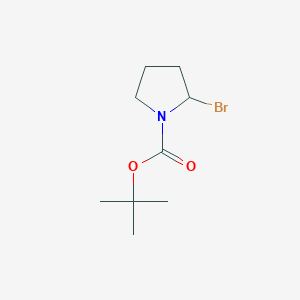
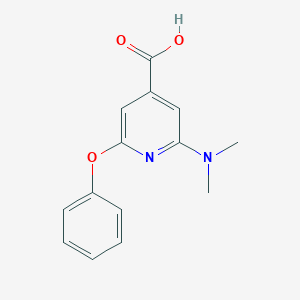
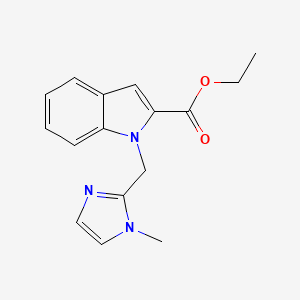
![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
